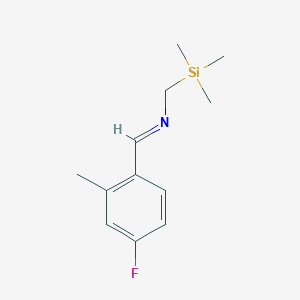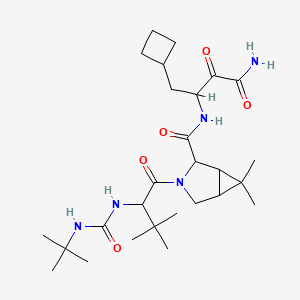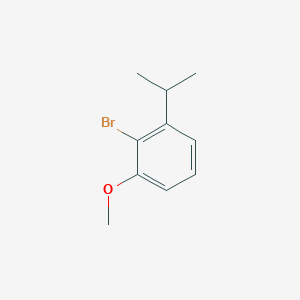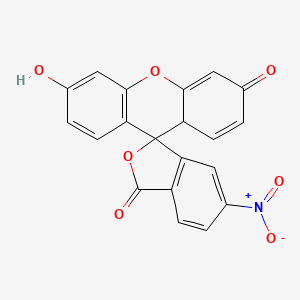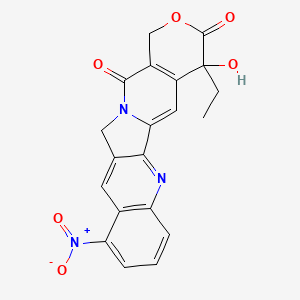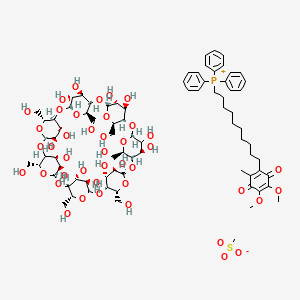
Mitoquinone-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitoquinone-cyclodextrin is a compound that combines the properties of mitoquinone and cyclodextrin. Mitoquinone is a mitochondria-targeted antioxidant designed to reduce oxidative stress within mitochondria, while cyclodextrin is a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. The combination of these two compounds aims to enhance the delivery and efficacy of mitoquinone by leveraging the encapsulation capabilities of cyclodextrin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mitoquinone-cyclodextrin involves the conjugation of mitoquinone with cyclodextrin. Mitoquinone is typically synthesized through a series of organic reactions, including the attachment of a triphenylphosphonium cation to coenzyme Q10. Cyclodextrin can be prepared from starch via enzymatic conversion using cyclodextrin glycosyltransferase. The conjugation process involves forming a covalent bond between mitoquinone and cyclodextrin under specific reaction conditions, such as controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic conversion of starch to cyclodextrin, followed by the chemical synthesis of mitoquinone. The final conjugation step would be optimized for efficiency and yield, potentially using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Mitoquinone-cyclodextrin undergoes various chemical reactions, including:
Oxidation and Reduction: Mitoquinone can be reduced to mitoquinol, which acts as an antioxidant by neutralizing free radicals. .
Substitution: The triphenylphosphonium cation in mitoquinone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for the reduction of mitoquinone to mitoquinol, and oxidizing agents like hydrogen peroxide for the reverse reaction. The reactions typically occur under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products of these reactions are mitoquinol and mitoquinone, which cycle between their reduced and oxidized forms to exert antioxidant effects within mitochondria .
Applications De Recherche Scientifique
Mitoquinone-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the encapsulation and release mechanisms of cyclodextrins
Biology: Investigated for its role in reducing oxidative stress in cellular models of aging and metabolic disorders
Medicine: Explored as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as Parkinson’s disease and cardiovascular diseases
Industry: Utilized in the development of advanced drug delivery systems that target mitochondria
Mécanisme D'action
Mitoquinone-cyclodextrin exerts its effects through a combination of the antioxidant properties of mitoquinone and the encapsulation capabilities of cyclodextrin. Mitoquinone targets mitochondria by leveraging the large mitochondrial membrane potential, allowing it to accumulate within mitochondria. Once inside, mitoquinone is reduced to mitoquinol, which neutralizes free radicals. The oxidized mitoquinone is then regenerated by the electron transport chain, allowing continuous antioxidant activity . Cyclodextrin enhances the delivery and stability of mitoquinone by forming inclusion complexes, protecting it from degradation and improving its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coenzyme Q10 (CoQ10): A naturally occurring antioxidant that also targets mitochondria but lacks the targeted delivery mechanism of mitoquinone.
Pyrroloquinoline Quinone (PQQ): A redox cofactor with antioxidant properties, but not specifically targeted to mitochondria.
Uniqueness
Mitoquinone-cyclodextrin is unique due to its dual functionality: the targeted antioxidant activity of mitoquinone and the encapsulation and delivery capabilities of cyclodextrin. This combination enhances the efficacy and stability of mitoquinone, making it a promising compound for therapeutic applications .
Propriétés
Formule moléculaire |
C80H117O42PS |
|---|---|
Poids moléculaire |
1813.8 g/mol |
Nom IUPAC |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |
Clé InChI |
PQSSUSXOSOIMGL-QGIWKRSGSA-M |
SMILES isomérique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


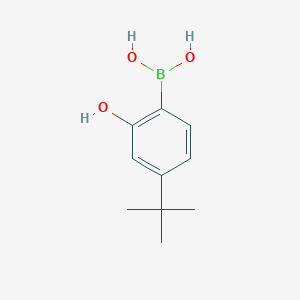
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)

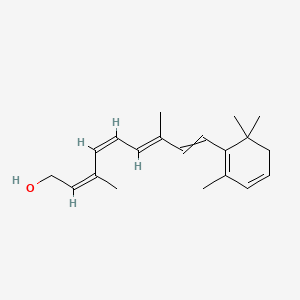
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
